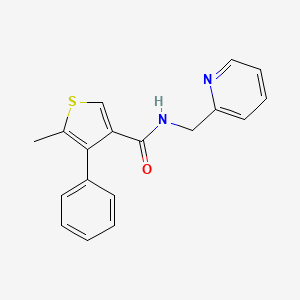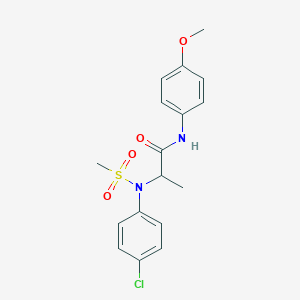
5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide
Vue d'ensemble
Description
5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been widely studied for its effects on the nervous system. MPTP is structurally similar to the neurotransmitter dopamine and has been used as a research tool to study Parkinson's disease, a neurodegenerative disorder that affects dopamine-producing neurons in the brain.
Mécanisme D'action
5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide is metabolized by the enzyme monoamine oxidase-B (MAO-B) into 1-methyl-4-phenylpyridinium (MPP+), which is then transported into dopamine-producing neurons via the dopamine transporter. Once inside the neurons, MPP+ interferes with mitochondrial function, leading to oxidative stress and cell death. This selective destruction of dopamine-producing neurons in the substantia nigra region of the brain leads to a depletion of dopamine, which is responsible for the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide has been shown to selectively destroy dopamine-producing neurons in the brain, leading to a depletion of dopamine. This depletion of dopamine is responsible for the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the progression of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide has been widely used as a research tool to study Parkinson's disease and other neurological disorders. Its selective destruction of dopamine-producing neurons in the brain allows researchers to study the underlying mechanisms of these diseases and to test potential therapies. However, there are some limitations to using 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments. 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide-induced Parkinson's disease in animals may not fully replicate the human disease, and the doses of 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide required to induce Parkinson's disease may vary between species. Additionally, the use of 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide in humans is not recommended due to its toxicity and potential for irreversible damage to the nervous system.
Orientations Futures
There are many future directions for research on 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide and its applications in studying neurological disorders. One area of research is the development of new therapies for Parkinson's disease that target the underlying mechanisms of the disease. Another area of research is the use of 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide to study the effects of environmental toxins on the nervous system. Additionally, researchers may explore the use of 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide in combination with other compounds to better understand the mechanisms of Parkinson's disease and to test potential therapies. Finally, researchers may study the potential use of 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide as a biomarker for Parkinson's disease, as its selective destruction of dopamine-producing neurons may provide a useful diagnostic tool.
Applications De Recherche Scientifique
5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide has been extensively used as a research tool to study Parkinson's disease. When 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide is injected into animals, it selectively destroys dopamine-producing neurons in the brain, leading to symptoms that closely resemble Parkinson's disease in humans. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and to test potential therapies for the disease. 5-methyl-4-phenyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide has also been used to study other neurological disorders such as Huntington's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
5-methyl-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-17(14-7-3-2-4-8-14)16(12-22-13)18(21)20-11-15-9-5-6-10-19-15/h2-10,12H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZHMKDIUVBIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NCC2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4179270.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4179272.png)
![4-(5-iodo-2-furoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4179282.png)
![N-[1-(1-adamantyl)butyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179294.png)
![2-oxo-N-[1-(4-pyridinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179295.png)
![4-cyano-5-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4179297.png)
![2-(4-ethoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4179306.png)
![N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4179308.png)

![N-(2-{[methyl(1-pyridin-2-ylethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B4179312.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]azepane](/img/structure/B4179320.png)

![2-ethyl 4-methyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179349.png)